tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Overview
Description
tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to nucleic acid bases.
Mechanism of Action
Target of Action
Compounds of the pyrido[2,3-d]pyrimidine class have been known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It is known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that pyrido[2,3-d]pyrimidines are involved in a variety of biological processes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
Given the wide range of biological activities exhibited by compounds of the pyrido[2,3-d]pyrimidine class, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound’s synthesis involves heating under reflux with meona in buoh , suggesting that its action may be influenced by temperature and other environmental conditions.
Biochemical Analysis
Biochemical Properties
tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect cell signaling pathways that are crucial for cell growth and differentiation. Additionally, the compound interacts with cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of tyrosine kinases and CDKs by this compound can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Moreover, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of tyrosine kinases and CDKs, thereby inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of target proteins, which is a critical step in cell signaling pathways. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative and pro-apoptotic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been noted, where a certain dosage is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound within cells, affecting its accumulation and distribution . The compound’s localization within specific tissues and organs can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect the compound’s interaction with biomolecules and its overall biological activity .
Preparation Methods
The synthesis of tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is usually carried out under reflux conditions with a base such as sodium methoxide in butanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrido[3,4-d]pyrimidin-7-one derivatives.
Reduction: Reduction reactions can convert it into dihydropyrido derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to nucleic acid bases.
Medicine: Investigated for its antiproliferative, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate include other pyrido[3,4-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Studied as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Investigated for its antimicrobial properties. The uniqueness of this compound lies in its specific tert-butyl and amino substitutions, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
tert-butyl 2-amino-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-5-4-8-6-14-10(13)15-9(8)7-16/h6H,4-5,7H2,1-3H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGPTLKYUQPBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395079-01-2 | |
Record name | tert-butyl 2-amino-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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